Iminostilbene-10,11-dihydrodiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

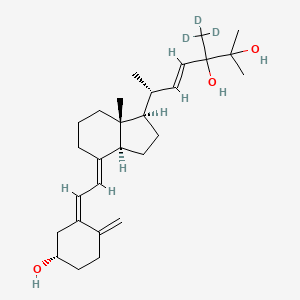

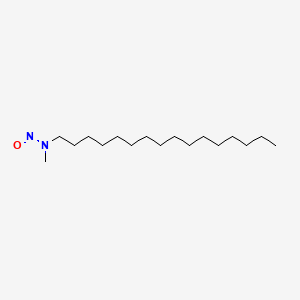

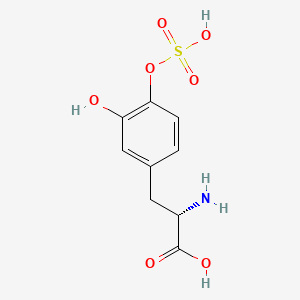

Iminostilbene-10,11-dihydrodiol is a biochemical used for proteomics research . It is also known as cis-10,11-Dihydro-5H-Dibenz [b,f]azepine-10,11-diol . It is a metabolite of Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia .

Molecular Structure Analysis

The molecular formula of Iminostilbene-10,11-dihydrodiol is C14H13NO2 . It is an organic compound formed by azepine (an unsaturated heterocycle, being the center of the molecule) and two benzene rings .Physical And Chemical Properties Analysis

Iminostilbene-10,11-dihydrodiol has a molecular weight of 227.26 . Thermoanalytical studies suggest that in the vicinity of the melting point, some enantiotropic transition takes place . Strong sublimation of the examined substance is observed at temperatures even tens of degrees lower than the melting point .Scientific Research Applications

Metabolism and Pharmacology : Iminostilbene-10,11-dihydrodiol has been identified as a metabolite of carbamazepine-10,11-epoxide, as demonstrated through gas chromatographic and mass spectrometric techniques in studies involving rats (Belvedere, Pantarotto, & Frigerio, 1975). This indicates its relevance in the metabolism of certain pharmaceutical compounds.

Catalytic Processes in Chemistry : Research has shown that the catalytic dehydrogenation of iminodibenzyl to iminostilbene can be achieved with high selectivity and conversion rates using potassium-promoted iron oxide catalysts (Knell, Monti, Maciejewski, & Baiker, 1995). This process is crucial in the synthesis of iminostilbene derivatives.

Radical Scavenging Activity : A study on the radical scavenging activity of iminostilbene (IS) revealed its effectiveness against typical radicals like HO• and TBO•, primarily in gas phase and lipid-mimetic environments. This suggests its potential as an antioxidant in various applications (Vo, Van, Hoa, & Mechler, 2021).

Thermoanalytical Studies and Toxicity : Thermoanalytical studies of iminostilbene, a precursor to pharmaceuticals like carbamazepine, have been conducted to understand its properties near the melting point. Such studies are crucial for safe handling and application in pharmaceutical manufacturing (Dołęga, Juszyńska-Gałązka, Deptuch, Jaworska-Gołąb, & Zieliński, 2021).

properties

IUPAC Name |

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSCHZCENLAZOX-OKILXGFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iminostilbene-10,11-dihydrodiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)